Biochemical Potency Advantage: Sub-Nanomolar LSD1 Inhibition vs. Clinical-Stage Irreversible Inhibitors
Pulrodemstat demonstrates a significant biochemical potency advantage over several clinical-stage, irreversible LSD1 inhibitors. In standardized TR-FRET assays, pulrodemstat's LSD1 IC50 is 0.25-0.3 nM [1]. In contrast, reported IC50 values for irreversible comparators GSK2879552 and INCB059872 are 16 nM and 18 nM [2], respectively. This represents an approximately 64-fold higher potency for pulrodemstat relative to GSK2879552 and a 72-fold higher potency relative to INCB059872. This quantitative difference is crucial for dose selection and target engagement studies.
| Evidence Dimension | LSD1/KDM1A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.25 - 0.3 nM |
| Comparator Or Baseline | GSK2879552: 16 nM; INCB059872: 18 nM |
| Quantified Difference | Pulrodemstat is approximately 64-fold more potent than GSK2879552 and 72-fold more potent than INCB059872 in biochemical assays. |
| Conditions | Biochemical TR-FRET assay (pulrodemstat); comparator data from published literature. |
Why This Matters
Substantially lower IC50 enables effective target engagement at lower systemic exposures, potentially widening the therapeutic index compared to less potent irreversible inhibitors.
- [1] Kanouni, T. et al. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). J. Med. Chem. 2020, 63, 14522–14529. View Source
- [2] Glpbio. INCB059872 (hydrochloride) Datasheet. (IC50 = 18 nM). View Source
